molecular formula C18H19BrN2O B3567669 1-benzyl-4-(4-bromobenzoyl)piperazine

1-benzyl-4-(4-bromobenzoyl)piperazine

Cat. No.: B3567669
M. Wt: 359.3 g/mol
InChI Key: NBPNAMVUWVUGLJ-UHFFFAOYSA-N
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Description

1-benzyl-4-(4-bromobenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a 4-bromobenzoyl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-4-(4-bromobenzoyl)piperazine can be synthesized through several synthetic routes. One common method involves the acylation of 1-benzylpiperazine with 4-bromobenzoyl chloride. The reaction typically proceeds in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(4-bromobenzoyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Debrominated products or reduced amides.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

1-benzyl-4-(4-bromobenzoyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-bromobenzoyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromobenzoyl group can enhance the compound’s binding affinity to certain targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

1-benzyl-4-(4-bromobenzoyl)piperazine can be compared with other piperazine derivatives, such as:

    1-benzylpiperazine: Lacks the bromobenzoyl group, making it less reactive in certain chemical reactions.

    4-bromobenzoylpiperazine: Lacks the benzyl group, which may affect its biological activity and solubility.

    1-(4-bromophenyl)piperazine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPNAMVUWVUGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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